Tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate
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Overview
Description
Tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate is a chemical compound with the molecular formula C15H17Cl2NO3 It is known for its unique structure, which includes a cyclobutane ring and a pyridine moiety substituted with dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl cyclobutanecarboxylate with 2,6-dichloropyridine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
Tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate is unique due to its combination of a cyclobutane ring and a dichloropyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C15H17Cl2NO3 |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
tert-butyl 3-(2,6-dichloropyridine-4-carbonyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H17Cl2NO3/c1-15(2,3)21-14(20)10-4-8(5-10)13(19)9-6-11(16)18-12(17)7-9/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
ZOTFBJQMJJQZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)C(=O)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
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